H-Cit-AMC trifluoroacetate

Description

The exact mass of the compound this compound is 446.14131889 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

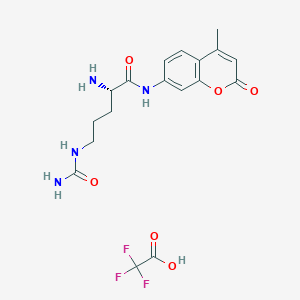

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-5-(carbamoylamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4.C2HF3O2/c1-9-7-14(21)24-13-8-10(4-5-11(9)13)20-15(22)12(17)3-2-6-19-16(18)23;3-2(4,5)1(6)7/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,20,22)(H3,18,19,23);(H,6,7)/t12-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVDPONOBWXIKK-YDALLXLXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCNC(=O)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance in Enzymology and Protease Research

The primary significance of H-Cit-AMC trifluoroacetate (B77799) lies in its function as a substrate for a specific class of enzymes known as proteases. chemimpex.com These enzymes play crucial roles in countless biological processes by cleaving peptide bonds within proteins. H-Cit-AMC trifluoroacetate is designed to be recognized and cleaved by certain proteases, and this cleavage event is ingeniously linked to a detectable fluorescent signal.

The compound consists of a citrulline (Cit) residue linked to a 7-amino-4-methylcoumarin (B1665955) (AMC) group. chemimpex.com In its intact form, the AMC fluorophore is non-fluorescent or weakly fluorescent. However, when a target protease cleaves the amide bond between the citrulline and the AMC group, the highly fluorescent 7-amino-4-methylcoumarin is released. iris-biotech.de This direct relationship between enzymatic activity and fluorescence emission allows researchers to quantify the rate of the enzymatic reaction with high sensitivity and precision. chemimpex.com

This fluorogenic assay principle is widely applied in several areas of research:

Enzyme Kinetics: Researchers can use this compound to determine key kinetic parameters of an enzyme, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). nih.gov This information is fundamental to understanding how an enzyme functions.

Drug Discovery: The substrate is instrumental in high-throughput screening (HTS) campaigns to identify potential inhibitors of specific proteases. chemimpex.combertin-bioreagent.com By measuring the reduction in fluorescence in the presence of a test compound, researchers can identify molecules that block the enzyme's activity.

Disease Research: Many diseases, including cancer and autoimmune disorders, are associated with the dysregulation of protease activity. bertin-bioreagent.com this compound and similar substrates are used to study the activity of specific proteases implicated in these conditions. For instance, it is particularly relevant for assaying peptidylarginine deiminases (PADs), enzymes that convert arginine residues to citrulline. bertin-bioreagent.comnih.gov The study of PAD4, which is overexpressed in certain cancers and autoimmune diseases like rheumatoid arthritis, often utilizes such fluorogenic substrates. bertin-bioreagent.comcaymanchem.com

The trifluoroacetate salt form of H-Cit-AMC enhances its solubility and stability, making it more amenable for use in various experimental settings. chemimpex.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Synonym | H-Orn(carbamoyl)-AMC |

| CAS Number | 93753-78-7, 201851-46-9 chemimpex.com |

| Molecular Formula | C₁₆H₂₀N₄O₄·C₂HF₃O₂ chemimpex.com |

| Molecular Weight | 446.38 g/mol chemimpex.com |

| Storage Conditions | 2-8 °C chemimpex.com |

Table 2: Principle of the Fluorogenic Assay using AMC Substrates

| Step | Description |

|---|---|

| 1. Substrate Introduction | The non-fluorescent this compound is added to a solution containing the target protease. |

| 2. Enzymatic Cleavage | The protease recognizes the substrate and cleaves the amide bond between the citrulline and the AMC group. |

| 3. Fluorescence Emission | The released 7-amino-4-methylcoumarin (AMC) becomes highly fluorescent upon excitation. |

| 4. Detection | The increase in fluorescence is measured over time using a fluorometer at specific excitation and emission wavelengths (typically around 340-365 nm for excitation and 440-460 nm for emission). bertin-bioreagent.comcaymanchem.com |

| 5. Quantification | The rate of the increase in fluorescence is directly proportional to the enzyme's activity. |

Historical Context of Aminomethylcoumarin Derived Substrates in Biochemical Analysis

Synthetic Strategies for Peptide-Coumarin Linkage in Research Substrates

The creation of the peptide-coumarin linkage in substrates like H-Cit-AMC is a cornerstone of their synthesis, enabling the study of proteolytic enzymes. The fundamental principle involves the formation of an amide bond between the carboxyl group of an amino acid and the amino group of the coumarin (B35378) derivative. When this bond is intact, the fluorescence of the coumarin moiety is quenched. However, upon enzymatic cleavage of the amide bond by a specific protease, the highly fluorescent 7-amino-4-methylcoumarin is released, providing a measurable signal that is directly proportional to enzyme activity. nih.govgoogle.com

Solid-phase peptide synthesis (SPPS) is a prevalent and efficient method for constructing such fluorogenic substrates. nih.govacs.orgresearchgate.net This technique involves anchoring the C-terminal amino acid to a solid resin support, followed by the sequential addition of protected amino acids to build the desired peptide chain. For a single amino acid substrate like H-Cit-AMC, a protected L-Citrulline derivative would be coupled to the resin.

The key steps in a typical solid-phase synthesis of a peptide-AMC conjugate are outlined below:

| Step | Description | Key Reagents |

| Resin Preparation | The solid support, often a Rink amide resin, is prepared for the attachment of the first amino acid. | Piperidine (for Fmoc removal if starting with a pre-loaded resin) |

| Amino Acid Coupling | The protected amino acid (e.g., Fmoc-L-Citrulline) is activated and coupled to the resin. | Coupling agents (e.g., DIC, Oxyma), Solvent (e.g., DMF) |

| Fluorophore Conjugation | Following the removal of the N-terminal protecting group (e.g., Fmoc), the 7-amino-4-methylcoumarin (AMC) is coupled to the free amino group of the resin-bound citrulline. This step can be challenging due to the lower nucleophilicity of the AMC amine. researchgate.net | Coupling agents, AMC |

| Cleavage from Resin | The synthesized peptide-AMC conjugate is cleaved from the solid support. | Trifluoroacetic acid (TFA), scavengers (e.g., TIS, water) researchgate.net |

| Purification | The crude product is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). | Water, Acetonitrile, TFA |

An alternative to SPPS is solution-phase synthesis, where the reactions are carried out in a solvent. While this method can be more traditional, it is often more labor-intensive and may result in lower yields for longer peptides. However, for a simple substrate like H-Cit-AMC, it remains a viable option. The synthesis of various citrullyl-7-amino-4-methylcoumarin derivatives has been reported, highlighting the feasibility of these coupling reactions. researchgate.net

The choice of protecting groups for the amino acid is crucial to prevent unwanted side reactions. The fluorenylmethyloxycarbonyl (Fmoc) group is commonly used for the protection of the α-amino group during SPPS. researchgate.net

Role of Trifluoroacetate (B77799) Salt Formation in Enhancing Research Utility

The final step in the preparation of research-grade H-Cit-AMC often involves its isolation as a trifluoroacetate (TFA) salt. This is a direct consequence of the purification methodology, where TFA is a common additive in the mobile phase for reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov During the purification process, the positively charged amino groups on the peptide form an ion pair with the negatively charged trifluoroacetate ions. acs.org

The formation of the trifluoroacetate salt serves several important functions that enhance the research utility of the compound:

Enhanced Solubility: The TFA salt form generally improves the solubility of the peptide substrate in aqueous buffers, which are commonly used in enzymatic assays. echemi.com

Improved Stability: The salt form can enhance the stability of the compound, contributing to a longer shelf life and more reproducible experimental results. echemi.com

Facilitated Purification: The use of TFA as an ion-pairing agent in RP-HPLC is critical for achieving high-purity separation of the desired product from unreacted starting materials and byproducts. nih.gov The strong interaction between the trifluoroacetate anion and the protonated peptide improves resolution and peak shape during chromatography. acs.org

Standardization: Providing the compound as a TFA salt offers a standardized form for researchers, ensuring consistency across different batches and laboratories.

It is important to note that while the trifluoroacetate counterion is beneficial for purification and handling, its presence should be considered in the experimental design, as it can occasionally influence the physicochemical properties or biological activity of the peptide. acs.org

The table below summarizes the key characteristics and functions related to the trifluoroacetate salt formation of H-Cit-AMC.

| Feature | Description | Implication for Research |

| Formation | Occurs during RP-HPLC purification where TFA is used as a mobile phase additive and ion-pairing agent. nih.gov | Results in a well-defined and purified final product. |

| Solubility | Generally increases the solubility of the peptide in aqueous solutions. echemi.com | Facilitates the preparation of stock solutions and their use in biological assays. |

| Stability | Contributes to the overall stability of the lyophilized powder and its solutions. echemi.com | Ensures the integrity of the compound during storage and experimentation. |

| Handling | The lyophilized TFA salt is typically a stable, easy-to-handle powder. | Simplifies weighing and preparation of solutions for research use. |

Application of H Cit Amc Trifluoroacetate in Enzymatic Activity Assays

Principles of Fluorometric Detection in Citrulline-Specific Enzyme Assays

Fluorometric assays using AMC-based substrates are a well-established method for determining protease activity with high sensitivity. nih.gov The underlying principle of these assays is based on the enzymatic cleavage of an amide bond that links a peptide or amino acid to the AMC fluorophore.

In its intact state as H-Cit-AMC, the compound is largely non-fluorescent. The AMC moiety's fluorescence is quenched by the attached citrulline residue. When an enzyme that specifically recognizes the citrulline residue binds to the substrate and catalyzes the hydrolysis of the amide bond, the AMC group is released. nih.gov This free AMC is highly fluorescent.

The rate of increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, to the enzymatic activity under investigation. This fluorescence can be monitored continuously using a spectrofluorometer, typically with an excitation wavelength around 354-380 nm and an emission wavelength at approximately 442-460 nm. nih.govexplorationpub.com This method allows for the real-time measurement of enzyme kinetics and provides a clear, quantifiable signal essential for studying enzyme function and inhibition. chemimpex.com While some fluorometric assays for citrulline operate through a series of intermediate reactions with a probe, the direct cleavage of H-Cit-AMC offers a more streamlined approach for specific proteases. sigmaaldrich.comabcam.com

Enzyme Kinetics Studies Utilizing H-Cit-AMC Trifluoroacetate (B77799)

H-Cit-AMC trifluoroacetate is recognized as a valuable reagent for studying enzyme kinetics. chemimpex.com The continuous nature of the fluorometric assay allows for detailed investigation of the reaction rate under various conditions, which is essential for determining key kinetic parameters.

The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme.

To determine these parameters using H-Cit-AMC, a series of experiments is conducted where the enzyme concentration is held constant while the concentration of the H-Cit-AMC substrate is varied. The initial reaction rate is measured for each substrate concentration by monitoring the linear increase in fluorescence over time.

While specific kinetic data for H-Cit-AMC with a particular enzyme is not detailed in the searched literature, the process is well-exemplified by studies on other AMC substrates. For example, a study on histone deacetylase 8 (HDAC8) used the substrate Boc-Lys(TFA)-AMC to determine its Michaelis-Menten parameters. The initial rates obtained at different substrate concentrations were plotted, and the data were fitted to the Michaelis-Menten equation to derive the Km and Vmax values.

Table 2: Illustrative Michaelis-Menten Parameters for an AMC-Substrate Assay (Note: The following data is from a study on Histone Deacetylase 8 (KDAC8) with the substrate Boc-Lys(TFA)-AMC and is presented here to illustrate the type of data obtained from such an assay.)

| Parameter | Value | Unit |

| Km | 16.7 | µM |

| Vmax | 0.43 | RFU/s |

| kcat | 0.22 | s⁻¹ |

| kcat/Km | 13,200 | M⁻¹s⁻¹ |

Data adapted from a study on KDAC8 kinetics to demonstrate the application of the methodology. explorationpub.com

This process allows for a quantitative comparison of an enzyme's efficiency with different substrates or the characterization of inhibitor potency by observing changes in these kinetic parameters.

Analysis of Enzyme Activation and Inhibition Profiles

The fluorogenic substrate H-Citrulline-7-amido-4-methylcoumarin (H-Cit-AMC) serves as a valuable tool for analyzing the activation and inhibition profiles of specific enzymes. As a substrate for enzymes like human and yeast bleomycin (B88199) hydrolase, H-Cit-AMC enables researchers to monitor enzymatic activity by measuring the rate of release of the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. glpbio.com This process forms the basis for characterizing how various molecules modulate enzyme function.

Enzyme inhibitors can be classified based on their mechanism of action, which can be elucidated by observing their effect on the kinetics of H-Cit-AMC hydrolysis. For instance, a competitive inhibitor will increase the apparent Michaelis constant (Km) without affecting the maximum reaction velocity (Vmax), whereas a non-competitive inhibitor will decrease Vmax without changing Km. Mixed inhibitors affect both parameters.

Inhibitor screening assays can be systematically developed to identify and characterize new modulators. A common approach involves measuring the hydrolysis of H-Cit-AMC in the presence of varying concentrations of a potential inhibitor. The data generated is used to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%. nih.gov These dose-response curves are fundamental in drug discovery and biochemical research. nih.govbinghamton.edu For example, in screening for inhibitors of human histone deacetylase 8 (HDAC8), a similar substrate, Boc-Lys(TFA)-AMC, was used where the normalized enzyme activities were plotted against the ligand concentration and fitted to a four-parameter logistic function to determine the IC50. nih.govbinghamton.edu

The table below illustrates hypothetical data from an inhibition assay using H-Cit-AMC with bleomycin hydrolase and various types of inhibitors.

Table 1: Illustrative Inhibition Profiles on Bleomycin Hydrolase Activity using H-Cit-AMC Substrate

| Inhibitor Type | Effect on Km | Effect on Vmax | Example IC50 Range (µM) |

|---|---|---|---|

| Competitive | Increases | No Change | 1 - 10 |

| Non-Competitive | No Change | Decreases | 5 - 50 |

| Uncompetitive | Decreases | Decreases | 10 - 100 |

| Mixed | Varies | Decreases | Varies |

Similarly, enzyme activators can be profiled by observing an increase in the rate of H-Cit-AMC hydrolysis. The assay would measure the fold-increase in activity compared to a baseline control without the activator, allowing for the determination of an activator's potency and efficacy.

Development and Optimization of Fluorometric Assays with this compound

The development of a robust fluorometric assay using this compound hinges on the principle of "turn-on" fluorescence, where the substrate itself is non-fluorescent, but its enzymatic cleavage releases the highly fluorescent AMC molecule. binghamton.edu The intensity of the fluorescence signal is directly proportional to the amount of AMC released, and thus to the enzyme's activity. nih.gov

The initial phase of assay development involves establishing the basic parameters, such as the optimal excitation and emission wavelengths for AMC, which are typically around 340-360 nm and 440-460 nm, respectively. researchgate.netnih.gov The assay is commonly performed in a high-throughput format, such as a 96-well plate, allowing for simultaneous analysis of multiple samples. binghamton.edu

Optimization of Reaction Parameters for Hydrolysis

To ensure the accuracy and reproducibility of the assay, several reaction parameters must be optimized. The stability of the H-Cit-AMC substrate and the activity of the enzyme are highly dependent on the reaction environment.

Key parameters for optimization include:

pH: The optimal pH for enzyme activity must be determined, as activity can vary significantly with pH. A study on various AMC-based substrates showed that different enzymes have distinct pH optima, for example, alanine (B10760859) and leucine (B10760876) aminopeptidases often have optima of 7.5 or higher, while others like β-glucosidase are more active in acidic conditions (pH 4-5.5). nih.gov The chemical stability of the H-Cit-AMC substrate itself across a pH range must also be confirmed to prevent non-enzymatic hydrolysis. nih.gov

Temperature: Enzyme activity is sensitive to temperature. The optimal temperature that yields the highest activity without causing enzyme denaturation should be identified.

Enzyme Concentration: The concentration of the enzyme should be chosen to ensure the reaction rate is linear over the desired measurement period.

Substrate Concentration: The concentration of H-Cit-AMC should ideally be at or near the Km value to ensure the reaction velocity is sensitive to changes in enzyme activity or the presence of inhibitors. For determining Michaelis-Menten parameters, a range of substrate concentrations is used. nih.gov

The following table provides an example of how reaction parameters can be optimized for the hydrolysis of an AMC substrate.

Table 2: Example of Reaction Parameter Optimization for H-Cit-AMC Hydrolysis

| Parameter | Condition A | Condition B | Condition C | Relative Activity (%) |

|---|---|---|---|---|

| pH | 6.5 | 7.5 | 8.5 | 70 |

| pH | 6.5 | 7.5 | 8.5 | 100 |

| pH | 6.5 | 7.5 | 8.5 | 85 |

| Temperature (°C) | 25 | 37 | 45 | 60 |

| Temperature (°C) | 25 | 37 | 45 | 100 |

| Temperature (°C) | 25 | 37 | 45 | 75 |

| [Substrate] (µM) | 10 | 50 | 100 | 50 |

| [Substrate] (µM) | 10 | 50 | 100 | 95 |

| [Substrate] (µM) | 10 | 50 | 100 | 98 |

Standardization of Fluorescence Measurement for Quantitative Analysis

For the fluorescence measurements to be quantitatively meaningful, they must be standardized. This is achieved by creating a standard curve using known concentrations of free AMC. nih.gov The fluorescence intensity of the unknown samples is then compared to this curve to determine the exact amount of product formed.

The standardization process involves:

Preparation of AMC Standards: A series of dilutions of a known stock solution of AMC are prepared in the same buffer as the enzymatic reaction.

Fluorescence Measurement: The fluorescence of each standard is measured using the same instrument settings (e.g., gain, excitation/emission wavelengths) as the experimental samples.

Generation of a Standard Curve: A graph is plotted with fluorescence intensity on the y-axis and AMC concentration on the x-axis. A linear regression is performed to obtain an equation that relates fluorescence to concentration. nih.gov

This standard curve is crucial for converting the relative fluorescence units (RFU) obtained from the assay into a specific amount of hydrolyzed substrate (e.g., in micromoles or nanograms), allowing for the calculation of reaction velocities and other kinetic parameters. nih.gov It is also essential to include proper controls, such as a "no enzyme" control to account for any background fluorescence or non-enzymatic hydrolysis of the substrate, and a "positive control" with a known inhibitor or activator to validate the assay's responsiveness. binghamton.edu

Table 3: Example of a Standard Calibration Curve for AMC

| AMC Concentration (µM) | Relative Fluorescence Units (RFU) |

|---|---|

| 0 | 50 |

| 2.5 | 550 |

| 5.0 | 1045 |

| 10.0 | 2055 |

| 15.0 | 3040 |

| 20.0 | 4050 |

Advanced Research Applications of H Cit Amc Trifluoroacetate in High Throughput Methodologies

Implementation in High-Throughput Screening for Biochemical Modulator Discovery

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of chemical compounds for their ability to modulate a specific biological target. nih.govyoutube.com H-Cit-AMC trifluoroacetate (B77799) serves as a key reagent in HTS assays designed to identify modulators of protease activity. chemimpex.com The enzymatic cleavage of the substrate by a protease releases the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC), resulting in a measurable fluorescent signal. The intensity of this signal is directly proportional to the rate of the enzymatic reaction, allowing for the quantification of protease activity. In the context of HTS, a decrease or increase in the fluorescent signal in the presence of a test compound indicates potential inhibition or activation of the protease, respectively.

Automated Assay Platforms for Large-Scale Screening

The integration of H-Cit-AMC trifluoroacetate-based assays with automated robotic systems has revolutionized the field of drug discovery. youtube.com These platforms are capable of performing millions of assays in a single day, significantly accelerating the identification of potential drug candidates. youtube.com Automated systems handle all aspects of the assay, including dispensing of reagents, incubation, and data acquisition, ensuring high precision and reproducibility. youtube.com The use of acoustic technology for liquid handling allows for the transfer of nanoliter-scale droplets, minimizing reagent consumption and reducing the potential for contamination. youtube.com This level of automation and precision is critical for the successful screening of vast compound libraries, which can contain millions of individual molecules. youtube.com

Miniaturization Techniques in this compound-Based Assays

Miniaturization is a key aspect of modern HTS, offering numerous advantages such as reduced reagent costs, lower sample consumption, and increased throughput. youtube.compnas.org this compound-based assays are readily adaptable to miniaturized formats, including 384-well, 1536-well, and even higher-density microplates. The high sensitivity of the AMC fluorophore allows for the use of low substrate and enzyme concentrations, making these assays particularly well-suited for small-volume applications. nih.govnih.gov The ability to perform assays in nanoliter to microliter volumes significantly reduces the amount of expensive reagents and valuable test compounds required, making large-scale screening campaigns more cost-effective. youtube.com

Contribution to Combinatorial Substrate Library Development and Protease Specificity Mapping

Combinatorial chemistry is a powerful technique used to synthesize a large number of different but structurally related molecules in a systematic manner. americanpeptidesociety.org In the context of protease research, combinatorial substrate libraries are used to comprehensively map the substrate specificity of a particular enzyme. nih.govresearchgate.net this compound and similar AMC-based compounds are integral to the construction and screening of these libraries. nih.govnih.gov

Design Considerations for Peptide-AMC Conjugates in Library Contexts

The design of peptide-AMC conjugates for combinatorial libraries requires careful consideration of several factors. The peptide sequence is the primary determinant of substrate specificity and is systematically varied to explore the preferences of the target protease. nih.gov The choice of amino acids at each position in the peptide chain influences the binding affinity and cleavage efficiency of the substrate. renyi.hu The AMC fluorophore is typically attached to the C-terminus of the peptide, such that its release upon cleavage can be readily detected. researchgate.net The synthesis of these libraries is often performed using solid-phase peptide synthesis (SPPS), which allows for the controlled and efficient assembly of diverse peptide sequences. americanpeptidesociety.org

Profiling of Protease Specificities Using AMC-Based Combinatorial Approaches

AMC-based combinatorial libraries are powerful tools for rapidly determining the substrate specificity of proteases. nih.govnih.govpnas.org One common approach is the use of positional scanning synthetic combinatorial libraries (PS-SCLs). renyi.hu In a PS-SCL, one position in the peptide sequence is fixed with a specific amino acid, while the other positions are occupied by a mixture of all other amino acids. renyi.hu By screening the entire library against a target protease, a detailed profile of the enzyme's preferences at each position can be generated. renyi.hu This information is invaluable for the design of highly selective substrates and inhibitors, which are essential tools for studying the biological roles of proteases and for developing new therapeutic agents. nih.govpnas.org The data obtained from these screens can also be used to create a "fingerprint" of a protease's activity, which can aid in its identification and characterization. nih.gov

Investigation of Biological Processes Through H Cit Amc Trifluoroacetate Based Assays

Evaluation of Proteolytic Enzyme Activity in Research-Grade Biological Samples

H-Cit-AMC is utilized as a substrate to detect and quantify the activity of proteases that recognize and cleave peptide bonds on the carboxyl side of a citrulline residue. A primary enzyme studied with this substrate is Bleomycin (B88199) Hydrolase (BLMH). glpbio.com BLMH is a cysteine protease found in various mammalian tissues that demonstrates a notable ability to hydrolyze citrullinyl-peptide bonds. glpbio.comresearchgate.net

In a typical assay, research-grade biological samples—such as cell lysates, tissue homogenates, or purified enzyme preparations—are incubated with H-Cit-AMC trifluoroacetate (B77799) in a suitable buffer system. The rate of AMC release is monitored using a fluorometer, with excitation wavelengths typically around 380 nm and emission wavelengths around 460 nm. nih.gov This method allows for the continuous and highly sensitive detection of proteolytic activity, making it possible to characterize enzyme kinetics and assess changes in activity under various experimental conditions. nih.gov For instance, the peptidase activity of the yeast form of bleomycin hydrolase, Gal6p, has been effectively measured using a similar fluorogenic substrate, Arg-AMC. nih.gov The high sensitivity of AMC-based assays allows for the use of low substrate and enzyme concentrations, which is critical when working with precious or low-abundance biological samples. nih.gov

Elucidation of Enzyme Roles in Specific Biological Pathways and Mechanisms

The ability to measure specific protease activities with substrates like H-Cit-AMC allows researchers to investigate the roles of these enzymes in complex biological processes, from cancer progression to the maintenance of skin health.

Proteases play multifaceted roles in cancer, contributing to processes like tumor growth, invasion, metastasis, and angiogenesis. sigmaaldrich.com Cysteine proteases, such as certain cathepsins and bleomycin hydrolase, are particularly relevant in this context. Overexpression and secretion of cathepsin L, for example, are reported in malignant cells and are implicated in tumor metastasis. sigmaaldrich.com

Bleomycin hydrolase (BLMH) is of significant interest in oncology because it detoxifies the widely used anticancer drug bleomycin. researchgate.netnih.gov The levels of BLMH activity in different tissues can influence both the efficacy and the toxicity of bleomycin-based chemotherapy. researchgate.net Assays using H-Cit-AMC can be employed to determine BLMH activity in tumor cells and tissues. This information is crucial for understanding mechanisms of drug resistance and for developing strategies to overcome it. For example, research has focused on characterizing recombinant human BLMH and its activity on various bleomycin analogues to find ways to mitigate drug-induced pulmonary toxicity. nih.gov By quantifying BLMH activity in cancer cell lines in vitro, researchers can correlate enzyme levels with cellular resistance to bleomycin, providing insights into the molecular basis of therapeutic failure.

| Enzyme | Substrate Example | Biological Context in Cancer | Research Application |

|---|---|---|---|

| Bleomycin Hydrolase (BLMH) | H-Cit-AMC | Metabolizes and inactivates the chemotherapeutic drug bleomycin. researchgate.net | Assessing drug resistance mechanisms in cancer cell lines. |

| Cathepsin L | Z-Phe-Arg-AMC | Implicated in tumor invasion, metastasis, and angiogenesis. sigmaaldrich.comnih.gov | Measuring enzyme activity in tumor lysates to study disease progression. sigmaaldrich.com |

| Cathepsin B | Z-Arg-Arg-AMC | Involved in degradation of the extracellular matrix, facilitating metastasis. sigmaaldrich.com | Screening for specific inhibitors in cancer therapy development. nih.gov |

The skin barrier is a complex system where protease activity is tightly regulated to maintain homeostasis. nih.gov An imbalance in this activity can lead to various skin disorders. Bleomycin hydrolase is highly expressed in the skin and plays a critical role in the final stages of keratinocyte differentiation. researchgate.net Specifically, BLMH is involved in the degradation of citrullinated filaggrin, a protein essential for the formation of the stratum corneum and for proper skin hydration. researchgate.net

The use of H-Cit-AMC allows for the direct measurement of this key enzymatic activity in skin extracts and cultured keratinocytes. By quantifying the rate of H-Cit-AMC cleavage, researchers can investigate how BLMH activity is affected by genetic factors, environmental stressors, or disease states like atopic dermatitis, where BLMH expression is often reduced. researchgate.net These studies are fundamental to understanding the biochemical underpinnings of a healthy skin barrier and the pathogenesis of skin diseases characterized by impaired barrier function. nih.govnih.gov

Citrullination is an irreversible post-translational modification where a peptidylarginine residue is converted to a peptidylcitrulline by enzymes called Peptidylarginine Deiminases (PADs). nih.gov This process is crucial in normal physiology and is implicated in the pathology of various diseases, including rheumatoid arthritis and cancer. nih.govresearchgate.net While PADs create citrullinated proteins, other enzymes, like BLMH, are responsible for their subsequent degradation. researchgate.net

H-Cit-AMC is used to specifically assay the activity of proteases that process these citrullinated proteins. This provides a means to study the downstream consequences of citrullination. For example, by measuring BLMH activity with H-Cit-AMC in synovial tissue samples, researchers can investigate the turnover of citrullinated proteins, which are major autoantigens in rheumatoid arthritis.

Conversely, to study the activity of the PAD enzymes themselves, researchers use arginine-containing substrates. A common method is an inverse-activity assay using a substrate like Z-Arg-AMC. In this setup, the PAD enzyme first acts on Z-Arg-AMC, converting it to Z-Cit-AMC. Subsequently, a developer enzyme that can cleave Arg-AMC but not Cit-AMC is added. Therefore, high PAD activity results in less available Arg-AMC for the developer, leading to a lower fluorescent signal. caymanchem.com The signal is thus inversely proportional to PAD activity. caymanchem.com This complementary approach allows for a comprehensive investigation of the entire citrullination pathway.

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|

| Z-Arg-Arg-AMC | 150 ± 19 | 14.0 ± 0.8 | 93,000 |

| Z-Phe-Arg-AMC | 180 ± 29 | 4.5 ± 0.3 | 25,000 |

Data adapted from a 2023 study in Biochemistry, illustrating the type of kinetic data generated using AMC-based substrates to characterize protease activity. acs.org Such data is vital for comparing substrate specificity and enzyme efficiency.

Application in In Vitro and Ex Vivo Model Systems for Disease Research Methodologies

H-Cit-AMC and related fluorogenic substrates are extensively used in both in vitro (cell-based) and ex vivo (tissue-based) models to dissect disease mechanisms.

In in vitro studies, cancer cell lines can be treated with potential therapeutic agents, and changes in the activity of proteases like BLMH or cathepsins can be monitored in cell lysates using H-Cit-AMC or other specific AMC substrates. nih.gov This approach is fundamental for high-throughput screening of enzyme inhibitors and for validating new drug targets. caymanchem.com For example, researchers have used Z-Phe-Arg-AMC to characterize the kinetics of novel inhibitors against human cathepsin L in purified enzyme systems. nih.gov

In ex vivo research, tissue samples, such as skin biopsies from patients with psoriasis or tumor biopsies from cancer patients, can be analyzed. The activity of specific proteases can be measured in tissue homogenates to provide a snapshot of the enzymatic landscape in a disease state. This can reveal correlations between enzyme activity and disease severity or treatment response. Such ex vivo analyses help bridge the gap between basic biochemical studies and clinical relevance, validating findings from in vitro models in a more complex, tissue-level context.

Comparative Analysis and Future Research Trajectories

Comparison with Other Fluorescent and Chromogenic Substrates for Citrulline-Specific Enzymes

The selection of a substrate for measuring the activity of citrulline-specific enzymes, primarily peptidylarginine deiminases (PADs), is critical for achieving desired sensitivity, specificity, and experimental throughput. H-Cit-AMC trifluoroacetate (B77799) belongs to the class of fluorogenic substrates, which are prized for their high sensitivity. However, chromogenic substrates and other fluorescent probes also offer distinct advantages and are suited for different applications.

Fluorogenic Substrates: H-Cit-AMC (L-Citrulline-7-amido-4-methylcoumarin) is designed for the kinetic measurement of enzyme activity. Upon enzymatic cleavage of the amide bond between L-citrulline and the fluorophore, 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The free AMC molecule is highly fluorescent, emitting light typically around 440-460 nm when excited at approximately 340-360 nm. This shift from a non-fluorescent substrate to a fluorescent product allows for real-time, continuous monitoring of enzyme kinetics. The trifluoroacetate salt form often enhances the solubility and stability of the peptide substrate. The sensitivity of AMC-based assays makes them ideal for high-throughput screening (HTS) of enzyme inhibitors and for detailed characterization of enzyme kinetics in purified systems. Other fluorophores, such as rhodamine (e.g., Z-FR-R110) and resorufin, are also used to create substrates for various enzymes, offering different spectral properties and, in some cases, greater sensitivity at longer wavelengths, which can reduce interference from autofluorescence in biological samples. thermofisher.combiotium.com

Chromogenic Substrates: Before the widespread adoption of fluorescent assays, chromogenic methods were the standard. A common method for citrulline detection involves a chemical reaction with diacetyl monoxime in an acidic environment, which produces a colored product. nih.gov While effective, this method is often an endpoint assay requiring harsh conditions (e.g., high heat and strong acid), which precludes real-time monitoring and can be time- and material-consuming. nih.govcellbiolabs.com These assays measure the total amount of citrulline produced after the enzymatic reaction has been stopped. Their primary advantages are lower cost and detection using standard spectrophotometers.

Other Fluorescent Probes: Beyond substrates that are cleaved, there are also specific binding probes. For instance, citrulline-specific probe-rhodamine hydrate (B1144303) is designed to bind directly to citrulline residues. medchemexpress.com This type of probe is particularly useful for imaging and localizing citrullinated proteins within cells or tissues in disease models, such as ulcerative colitis, rather than for measuring the kinetic activity of an enzyme in a solution-based assay. medchemexpress.com

The choice between these substrates depends on the research question. For high-throughput screening of PAD inhibitors or detailed kinetic analysis, the continuous, highly sensitive nature of H-Cit-AMC trifluoroacetate is superior. For simple, low-cost endpoint measurements, a chromogenic assay might suffice. For cellular imaging and localization studies, a fluorescent binding probe would be the most appropriate tool.

Interactive Table: Comparison of Substrate Types for Citrulline Detection

| Feature | H-Cit-AMC (Fluorogenic) | Diacetyl Monoxime-based (Chromogenic) | Citrulline-Probe-Rhodamine (Fluorescent Probe) |

|---|---|---|---|

| Detection Principle | Enzymatic cleavage releases fluorescent AMC | Chemical reaction with citrulline forms a colored product | Specific binding to citrulline residues |

| Assay Type | Kinetic, real-time | Endpoint | Imaging, localization |

| Sensitivity | High | Moderate | High |

| Instrumentation | Fluorometer, fluorescence plate reader | Spectrophotometer, colorimetric plate reader | Fluorescence microscope, flow cytometer |

| Key Advantage | Allows continuous monitoring of enzyme activity | Low cost, simple equipment | Enables in-situ visualization of citrullination |

| Key Limitation | Potential for photobleaching, higher cost | Harsh chemical conditions, not real-time nih.gov | Not suitable for enzyme kinetic studies |

Integration of this compound Assays with Complementary Biochemical and Molecular Biology Techniques

Assays utilizing this compound provide valuable data on enzyme activity but are most powerful when integrated into a broader research strategy that employs complementary techniques to validate findings and explore biological context. The study of protein citrullination is a multi-faceted field that benefits from combining enzymatic assays with methods from proteomics, immunology, and molecular biology. nih.govnih.gov

Molecular Biology Techniques: To understand the functional consequences of citrullinating a specific arginine residue, scientists employ molecular biology techniques such as site-directed mutagenesis. By mutating a target arginine to an amino acid that cannot be citrullinated (e.g., lysine (B10760008) or alanine), researchers can compare the function of the wild-type protein to the mutant protein. A more advanced technique enables the direct, site-specific incorporation of citrulline into a protein within mammalian cells. nih.gov This powerful method allows for the production of homogeneously citrullinated proteins to precisely study their biochemical properties and cellular functions, providing a direct link between the enzymatic activity (measured by substrates like H-Cit-AMC) and its ultimate biological effect. nih.gov

Interactive Table: Integration of H-Cit-AMC Assays with Other Techniques

| Technique | Purpose | Synergy with H-Cit-AMC Assay |

|---|---|---|

| Mass Spectrometry | Identifies specific sites of protein citrullination. wikipedia.orgnih.gov | Validates that enzyme activity measured by the assay leads to modification of specific protein targets. |

| Western Blotting | Detects and semi-quantifies citrullinated proteins in complex mixtures (e.g., cell lysates). nih.gov | Confirms that changes in PAD activity (screened by the assay) correlate with changes in protein citrullination in a cellular context. |

| ELISA | Quantifies total citrullinated proteins or specific citrullinated antigens in biological samples. cellbiolabs.com | Provides a high-throughput method to measure citrullination levels in samples screened for PAD activity. |

| Site-Directed Mutagenesis | Prevents citrullination at a specific site to study functional consequences. | Helps to determine the biological importance of the enzymatic activity measured by the assay. |

| Site-Specific Citrulline Incorporation | Produces proteins with citrulline at a precise location for functional studies. nih.gov | Allows for detailed characterization of the functional impact of the modification catalyzed by the enzyme being assayed. |

Emerging Research Directions for this compound Applications in Advanced Biological Studies

The study of citrullination is rapidly expanding beyond its established role in rheumatoid arthritis, opening new avenues where substrates like this compound will be indispensable tools. These emerging directions focus on elucidating the fundamental roles of PAD enzymes in health and disease, with the ultimate goal of developing novel therapeutic strategies.

Epigenetics and Gene Regulation: A major frontier is understanding the role of PAD enzymes, particularly PAD2 and PAD4, as epigenetic modulators. news-medical.net These enzymes can citrullinate histone proteins, neutralizing the positive charge of arginine residues. This modification can lead to chromatin decondensation, making DNA more accessible for transcription. wikipedia.orgnews-medical.net Conversely, citrullination can block histone arginine methylation, another key epigenetic mark, thereby creating a complex regulatory interplay. wikipedia.org H-Cit-AMC assays are critical for high-throughput screening of small molecule libraries to identify specific inhibitors of histone-modifying PADs, which could serve as novel therapeutics for cancers and inflammatory diseases where gene expression is dysregulated.

Neurobiology and Neurodegeneration: There is growing evidence linking aberrant citrullination to neurodegenerative diseases such as multiple sclerosis and Alzheimer's disease. news-medical.netnih.gov In multiple sclerosis, for example, citrullination of myelin basic protein is thought to contribute to the autoimmune response against the myelin sheath. Sensitive fluorogenic assays are essential for characterizing PAD activity in neurological tissues and for screening compounds that could mitigate this pathological protein modification.

Infection, Immunity, and NETosis: The formation of Neutrophil Extracellular Traps (NETs) is a critical immune defense mechanism where neutrophils expel a web of chromatin and proteins to trap pathogens. This process, known as NETosis, is heavily dependent on PAD4-mediated citrullination of histones, which is required for chromatin decondensation. nih.gov While essential for fighting infection, excessive NETosis is implicated in autoimmune and thrombotic diseases. H-Cit-AMC and similar substrates are vital for studying the kinetics of PAD4 during NETosis and for developing inhibitors that can modulate this process in diseases like lupus, sepsis, and COVID-19-associated thrombosis. nih.gov

Global Profiling of Citrullination (Citrullinomics): The development of sophisticated mass spectrometry-based proteomic techniques has enabled the global, system-wide identification of citrullinated proteins and their specific modification sites, creating a "citrullinome". nih.gov These large-scale studies generate extensive lists of potential PAD substrates. Fluorogenic assays using H-Cit-AMC are perfectly suited for the subsequent biochemical validation and kinetic characterization of these newly identified enzyme-substrate relationships in a high-throughput manner.

Interactive Table: Emerging Research Applications for this compound

| Research Area | Key Role of Citrullination | Application of H-Cit-AMC Assay |

|---|---|---|

| Epigenetics | Regulation of gene expression via histone modification. wikipedia.orgnews-medical.net | High-throughput screening for inhibitors of specific PAD isozymes (e.g., PAD4) to develop epigenetic drugs. |

| Neurodegeneration | Pathological modification of key neural proteins (e.g., myelin basic protein). news-medical.netnih.gov | Characterizing PAD activity in brain tissue; screening for neuroprotective compounds that inhibit aberrant citrullination. |

| NETosis & Immunity | Essential for chromatin decondensation during Neutrophil Extracellular Trap formation. nih.gov | Studying the kinetics of PAD4 activation during immune responses; developing inhibitors to control pathological NETosis. |

| Citrullinomics | Widespread modification of proteins involved in diverse cellular pathways. nih.gov | Biochemical validation and kinetic analysis of novel PAD substrates identified through proteomic screening. |

Q & A

Q. What are the recommended methods for synthesizing H-Cit-AMC trifluoroacetate, and what analytical techniques confirm its purity?

Methodological Answer: this compound is typically synthesized via solid-phase peptide synthesis (SPPS) . Key steps include:

- Stepwise assembly : Using Fmoc/t-Bu chemistry for peptide chain elongation, followed by cleavage from the resin with trifluoroacetic acid (TFA) to yield the trifluoroacetate salt .

- Purification : Reverse-phase HPLC (RP-HPLC) with gradients of acetonitrile/water (0.1% TFA) is used to isolate the peptide. Amicon® Pro systems with molecular weight cutoff filters can remove residual reagents .

- Purity validation : Confirmed by RP-HPLC (>95% purity) and mass spectrometry (MS) for molecular weight verification. Trifluoroacetate content is quantified via ion chromatography (detection limit: 0.2 ppb) .

Q. How can researchers quantify trifluoroacetate content in this compound, and what are the detection limits?

Methodological Answer:

- Ion Chromatography (IC) : Optimized for trifluoroacetate (TFA) detection in aqueous solutions. A suppressed conductivity detector with an AS11-HC column achieves a detection limit of 0.2 ppb and quantification limit of 0.5 ppb .

- 19F NMR : Quantifies TFA using the CF₃ signal (δ = -75 to -76 ppm). Calibration curves with sodium trifluoroacetate as a reference are recommended .

- Amino Acid Analysis (AAA) : Determines peptide content in the salt form by hydrolyzing the peptide and quantifying amino acids, correcting for TFA counterion contribution .

Advanced Research Questions

Q. What experimental considerations are necessary to account for trifluoroacetate interference in fluorescence-based assays using this compound?

Methodological Answer:

- Interference Mitigation :

- Buffer selection : Use phosphate or HEPES buffers instead of Tris, which can react with residual TFA .

- Control experiments : Include blanks with equivalent TFA concentrations to subtract background fluorescence.

- Decomposition studies : Monitor TFA stability under assay conditions (e.g., pH, temperature) via IC or NMR .

- Fluorescence calibration : Standardize AMC release using a TFA-free AMC standard curve to avoid quenching effects.

Q. How does the presence of trifluoroacetate counterion affect the solubility and stability of H-Cit-AMC in aqueous vs. organic solvents?

Methodological Answer:

- Solubility :

- Stability :

Q. What are the environmental implications of trifluoroacetate release from laboratory use of this compound, and how can its disposal be managed?

Methodological Answer:

- Environmental persistence : TFA is highly stable in water and soil, with a half-life >10 years. It bioaccumulates in plants and aquatic ecosystems .

- Waste management :

- Neutralization : React TFA with calcium hydroxide to form calcium trifluoroacetate, which is less mobile in soil .

- Disposal protocols : Segregate TFA-containing waste and use licensed hazardous waste contractors. Avoid release into wastewater systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.